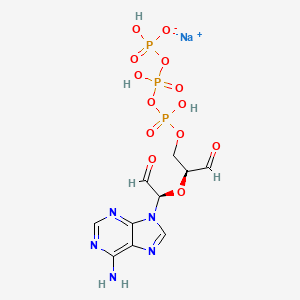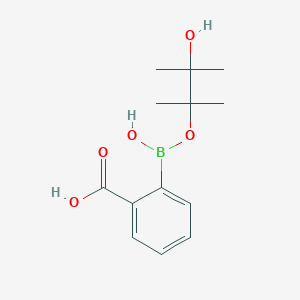![molecular formula C24H40N2O8 B15351790 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose](/img/structure/B15351790.png)
1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose is a synthetic organic compound often used in chemical, biological, and medicinal research. Its unique structure allows for diverse applications, making it a compound of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose typically involves several steps:
Formation of the Pyrimidinyl Unit: : This step involves the condensation of appropriate alkylated ketones with an amine derivative under acidic conditions.
Protection of Hydroxyl Groups: : The hydroxyl groups on the ribofuranose unit are often protected using isopropylidene groups to prevent unwanted reactions.
Formation of the Ribofuranose Unit: : The protected ribofuranose is then synthesized through the reaction of protected sugars with organometallic reagents.
Final Coupling and Deprotection: : The final coupling of the pyrimidinyl and ribofuranose units is performed under mild conditions, followed by deprotection of the isopropylidene groups.
Industrial Production Methods
Industrial production of this compound would likely scale the synthetic routes mentioned above, emphasizing efficiency and yield. Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose undergoes various reactions:
Oxidation: : The compound can be oxidized to introduce or modify functional groups.
Reduction: : Reductive conditions can alter the pyrimidinyl ring or the ribofuranose moiety.
Substitution: : Various substituents can be introduced into the compound by substitution reactions.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reductions, and organohalides for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate these reactions.
Major Products Formed
The major products depend on the type of reaction. Oxidation might lead to carbonyl derivatives, reduction to alcohols or amines, and substitution to a wide variety of functionalized derivatives.
Scientific Research Applications
1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose is valuable in several research areas:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studies on nucleoside analogues often use this compound.
Industry: : Employed in the synthesis of complex molecules and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its structure mimics nucleosides, allowing it to interact with enzymes involved in nucleic acid metabolism. This can inhibit or modulate enzyme activity, affecting cellular processes such as DNA replication or RNA transcription.
Comparison with Similar Compounds
Compared to other nucleoside analogues, 1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose has unique substituents that enhance its stability and reactivity. Similar compounds include:
2',3'-Didehydro-2',3'-dideoxythymidine (D4T): : Used in antiviral therapies.
Zidovudine (AZT): : Another antiviral nucleoside analogue.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in both research and industrial contexts.
Conclusion
This compound is a versatile and significant compound in chemistry, biology, medicine, and industry. Its synthesis, chemical behavior, and applications continue to make it a subject of interest in scientific research and industrial production.
Properties
Molecular Formula |
C24H40N2O8 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(3aR,4S,6R,6aR)-4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C24H40N2O8/c1-20(2,3)33-18-14(12-25-19(26-18)34-21(4,5)6)24(27)17-16(31-23(9,10)32-17)15(30-24)13-29-22(7,8)28-11/h12,15-17,27H,13H2,1-11H3/t15-,16-,17-,24+/m1/s1 |
InChI Key |
PRNFQDJDRKWZCV-AKVMLJAXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(C3=CN=C(N=C3OC(C)(C)C)OC(C)(C)C)O)COC(C)(C)OC)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(C3=CN=C(N=C3OC(C)(C)C)OC(C)(C)C)O)COC(C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(6-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B15351741.png)
![[3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15351742.png)

![(2R)-3-[(2R,5R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15351754.png)

![(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B15351762.png)

